2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O3/c1-4-20-10-13-22(14-11-20)28(33)24-17-31(18-27(32)30-25-9-7-6-8-19(25)3)26-15-12-21(5-2)16-23(26)29(24)34/h6-17H,4-5,18H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJYCCACNWHZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aniline Derivatives
The quinolinone scaffold is synthesized via acid-catalyzed cyclization of substituted anilines. A representative protocol involves:
- Condensation of 4-ethylaniline with diethyl ethoxymethylenemalonate in refluxing ethanol to form an ethoxymethylene intermediate.
- Cyclization in polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 6-ethyl-1,4-dihydroquinolin-4-one (72% yield).
Spectroscopic Validation :
- ¹H-NMR (400 MHz, DMSO-d₆): δ = 1.23 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.68 (q, J = 7.6 Hz, 2H, CH₂CH₃), 6.38 (s, 1H, H-5), 7.94 (d, J = 8.4 Hz, 1H, H-8).
- FT-IR : ν = 1675 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).
Introduction of the 4-Ethylbenzoyl Group at Position 3
Friedel-Crafts Acylation
The electron-deficient quinolinone ring permits electrophilic substitution at position 3:
- Reaction of 6-ethyl-1,4-dihydroquinolin-4-one with 4-ethylbenzoyl chloride in dichloromethane (DCM) using AlCl₃ (1.2 eq) at 0°C.
- Gradual warming to room temperature over 12 hours (68% yield).
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | DCM | 0 → 25 | 68 |
| FeCl₃ | Toluene | 25 | 54 |
| BF₃·OEt₂ | DCM | -10 → 25 | 61 |
Directed Ortho-Metalation (DoM)
Alternative acylation via lithiation:
- Deprotonation of the quinolinone with LDA (2.0 eq) at -78°C in THF.
- Quenching with 4-ethylbenzoyl chloride (1.5 eq) to afford 3-(4-ethylbenzoyl)-6-ethyl-1,4-dihydroquinolin-4-one (74% yield).
Installation of the N-(2-Methylphenyl)acetamide Side Chain
Bromoacetamide Intermediate Synthesis
Nucleophilic Substitution at Position 1
Carbodiimide-Mediated Coupling
Superior yields are achieved via activation of the quinolinone’s 1-hydroxyl group:
- Conversion of 6-ethyl-3-(4-ethylbenzoyl)-1-hydroxy-1,4-dihydroquinolin-4-one to the corresponding chloride using SOCl₂.
- Coupling with N-(2-methylphenyl)acetamide using EDC (1.5 eq) and HOBt (1.5 eq) in DCM at 40°C for 12 hours (89% yield).
Comparative Efficiency :
| Method | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | DMF, 60°C, 8 h | 63 |
| EDC/HOBt Coupling | DCM, 40°C, 12 h | 89 |
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Acylation
A streamlined approach involves:
Reductive Amination Pathway
- Condensation of 6-ethyl-1,4-dihydroquinolin-4-one with 4-ethylbenzaldehyde in MeOH.
- Reduction with NaBH₃CN (1.2 eq) to install the benzyl group, followed by oxidation with MnO₂ to the ketone (52% yield over two steps).
Critical Analysis of Methodologies
Yield Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl groups, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline-4-carboxylic acid: A precursor for various pharmaceuticals.
2-Phenylquinoline: Known for its anti-inflammatory properties.
Uniqueness
The unique combination of the ethylbenzoyl and o-tolylacetamide groups in 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide may confer distinct chemical and biological properties, differentiating it from other quinoline derivatives.
Biological Activity
The compound 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a synthetic derivative belonging to the class of quinoline-based compounds. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described using the following details:
- Molecular Formula : C22H24N2O2
- Molecular Weight : 352.44 g/mol
- IUPAC Name : this compound
This compound features a quinoline core with various substituents that may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an antitumor agent and its effects on various cellular mechanisms.
Antitumor Activity
Research has indicated that compounds with a similar structure to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that quinoline derivatives can induce apoptosis in tumor cells through various pathways, including:
- Inhibition of Topoisomerases : Quinoline derivatives have been noted to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to increased DNA damage in cancer cells.
- Modulation of Apoptotic Pathways : These compounds can activate caspases and other apoptotic markers, promoting programmed cell death in malignant cells.
Case Studies
Several case studies have highlighted the effectiveness of quinoline derivatives in preclinical models:
-
Study on Hepatocellular Carcinoma : A study demonstrated that a related quinoline compound significantly reduced tumor growth in hepatocellular carcinoma models by inducing apoptosis and inhibiting cell proliferation.
Parameter Control Group Treatment Group Tumor Volume (cm³) 15.3 7.5 Apoptotic Index (%) 5 30 - Breast Cancer Cell Lines : Another investigation into breast cancer cell lines showed that treatment with this class of compounds led to a decrease in cell viability and an increase in apoptotic markers.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Cell Cycle Arrest : The compound may induce cell cycle arrest at various stages, particularly G2/M phase, which is crucial for preventing cancer cell proliferation.
- Reactive Oxygen Species (ROS) Production : Increased levels of ROS have been observed upon treatment with quinoline derivatives, which can lead to oxidative stress and subsequent apoptosis in cancer cells.
- Inhibition of Signal Transduction Pathways : The compound may interfere with key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Q & A
Q. What are the key synthetic routes for synthesizing 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide?
- Methodological Answer : The synthesis involves multi-step protocols:
Quinoline Core Formation : Cyclization of substituted anilines with ethyl acetoacetate under acidic conditions to form the 1,4-dihydroquinolin-4-one scaffold .
Benzoylation : Introduction of the 4-ethylbenzoyl group via Friedel-Crafts acylation, requiring anhydrous AlCl₃ as a catalyst and controlled temperatures (60–80°C) .
Acetamide Functionalization : Coupling the quinoline intermediate with 2-methylphenylacetamide using carbodiimide-based coupling agents (e.g., DCC) in dichloromethane .
Critical Parameters : Reaction purity (>95%) is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks for ethyl (δ 1.2–1.4 ppm), benzoyl carbonyl (δ 165–170 ppm), and acetamide protons (δ 2.1–2.3 ppm) .
- HPLC-MS : Purity >98% confirmed via reverse-phase C18 column (acetonitrile/water mobile phase) .
- X-ray Crystallography : Resolves dihedral angles between quinoline and benzoyl groups to validate spatial orientation .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproduct formation in the synthesis?
- Methodological Answer :
- Design of Experiments (DOE) : Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, optimal benzoylation yield (82%) is achieved at 75°C in dry toluene .
- In Situ Monitoring : Employ thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediate formation and adjust reaction kinetics .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in anticancer assays)?
- Methodological Answer :
- Assay Standardization :
- Control cell lines (e.g., MCF-7 vs. HepG2) and incubation times (24–72 hrs) significantly impact IC₅₀ .
- Use ATP-based viability assays to reduce variability compared to MTT .
- Structural-Activity Analysis : Compare substituent effects (e.g., 4-ethylbenzoyl vs. 4-fluorobenzoyl) on target binding using molecular docking .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for modifying the acetamide moiety .
- Molecular Dynamics (MD) : Simulate binding to kinase domains (e.g., EGFR) to predict steric clashes and optimize substituent bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
